N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of tyrosine kinase inhibitors and has been shown to inhibit the activity of the Janus kinase (JAK) family of enzymes.
Mecanismo De Acción
N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide inhibits the activity of the JAK family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, this compound prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of pro-inflammatory cytokine production. This compound has also been shown to inhibit the activity of autoimmune cells and reduce the severity of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide in lab experiments is its specificity for JAK inhibition, which allows for the study of specific signaling pathways. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide. One direction is the development of more potent JAK inhibitors based on the structure of this compound. Another direction is the study of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders. Additionally, the combination of this compound with other inhibitors or chemotherapeutic agents may enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide involves the reaction of 2-aminobenzothiazole with cyclohexanone to form the intermediate compound 2-(1,3-benzothiazol-2-yl)-cyclohexanone. This intermediate is then reacted with hydroxylamine hydrochloride to form the final product, this compound. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines. In autoimmune disorders, this compound has been shown to inhibit the activity of autoimmune cells.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-10-7-5-9(6-8-10)13(18)16-14-15-11-3-1-2-4-12(11)19-14/h1-4,9-10,17H,5-8H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGGFXIKTOKLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=NC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.